molecular formula C16H13N3O2 B2548584 5-Methoxy-4-phenoxy-2-(2-pyridinyl)pyrimidine CAS No. 338771-21-4

5-Methoxy-4-phenoxy-2-(2-pyridinyl)pyrimidine

Cat. No.: B2548584
CAS No.: 338771-21-4
M. Wt: 279.299
InChI Key: SBZUPWOCVDOWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-4-phenoxy-2-(2-pyridinyl)pyrimidine is a chemical compound with the molecular formula C16H13N3O2 It is known for its unique structure, which includes a pyrimidine ring substituted with methoxy, phenoxy, and pyridinyl groups

Scientific Research Applications

5-Methoxy-4-phenoxy-2-(2-pyridinyl)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “5-Methoxy-4-phenoxy-2-(2-pyridinyl)pyrimidine” is not explicitly mentioned in the available literature .

Safety and Hazards

The specific safety and hazards associated with “5-Methoxy-4-phenoxy-2-(2-pyridinyl)pyrimidine” are not explicitly mentioned in the available literature .

Future Directions

The future directions for “5-Methoxy-4-phenoxy-2-(2-pyridinyl)pyrimidine” are not explicitly mentioned in the available literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-phenoxy-2-(2-pyridinyl)pyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes as those used in laboratory settings but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-phenoxy-2-(2-pyridinyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyridinyl group can be reduced to form a piperidine derivative.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the pyridinyl group can produce piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-4-phenoxy-2-(2-pyridinyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research.

Properties

IUPAC Name

5-methoxy-4-phenoxy-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-20-14-11-18-15(13-9-5-6-10-17-13)19-16(14)21-12-7-3-2-4-8-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZUPWOCVDOWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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